molecular formula C15H14ClNO4S B5702863 N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide

N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B5702863
M. Wt: 339.8 g/mol
InChI Key: YAEONUZSVOIFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves a one-pot process under basic conditions, yielding high purity and excellent yields. Techniques such as 1H-NMR, FT-IR, and UV-Vis spectroscopy, along with single crystal X-ray structure analysis, have been employed to elucidate the chemical structure of these compounds, indicating a V-shaped molecular conformation due to the dihedral angles between substituted benzene rings (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

Crystallographic studies have revealed that these molecules adopt a V-shaped conformation, characterized by specific dihedral angles and stabilized by various hydrogen bonding interactions, including N–H···O and C–H···O bonds. These interactions contribute to the formation of double chains along specific axes in the crystal packing, further stabilized by weak interactions such as C−H···O, C−Cl···π, and π···π interactions (Kobkeatthawin et al., 2013).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway of bacteria .

Mode of Action

They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the production of dihydropteroate, a precursor of folic acid .

Biochemical Pathways

The compound likely affects the folate synthesis pathway in bacteria, given its structural similarity to other sulfonamides. By inhibiting dihydropteroate synthase, it prevents the synthesis of dihydropteroate and, subsequently, tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides, so its depletion can halt DNA synthesis and cell division .

Pharmacokinetics

The compound’s gi absorption is high, and it is bbb permeant . . These properties suggest that the compound has good bioavailability.

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for a compound like “N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-10(18)11-4-3-5-12(8-11)17-22(19,20)13-6-7-15(21-2)14(16)9-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEONUZSVOIFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide

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